molecular formula C5H4F2N2 B579784 4,6-Difluoro-5-methylpyrimidine CAS No. 18260-64-5

4,6-Difluoro-5-methylpyrimidine

Cat. No. B579784
CAS RN: 18260-64-5
M. Wt: 130.098
InChI Key: FJIZSGSZCDMMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.10 . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of 4,6-Difluoro-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is substituted with a methyl group .


Physical And Chemical Properties Analysis

4,6-Difluoro-5-methylpyrimidine is a compound with a molecular weight of 130.10 . The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Pharmaceutical and Explosive Industries : Pyrimidine derivatives, like 4,6-dihydroxy-2-methylpyrimidine, are used in the preparation of high explosives and medicinal products. An economic process for its production has been developed, which is confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • Synthesis of Anticancer Drugs : 4,6-Dichloro-2-methylpyrimidine, a related compound, is an intermediate in synthesizing the anticancer drug dasatinib. Its synthesis involves acetamidine hydrochloride and dimethyl malonate, with conditions optimized for high yield (Guo Lei-ming, 2012).

  • Kinetics and Mechanism Studies in Fluorination : The kinetics and mechanisms of fluorination reactions, like in 2,4,5-trichloro-6-methylpyrimidine, are studied to understand better the reaction paths and energy levels of components. This has implications for designing efficient synthetic routes for fluorinated pyrimidines (Wei, Yi-Xing, Zheng-hua, & Kong-chang, 1987).

  • Organic Chemistry : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines shows the potential for developing new fluorinated pyrimidine compounds with varied applications in organic chemistry (Wang, Cai, Zhang, & Zhao, 2017).

  • Thermochemical Studies : Thermochemical studies of dichloromethylpyrimidine isomers, such as 4,6-dichloro-2-methylpyrimidine, provide valuable data on their formation enthalpies in both condensed and gas phases, crucial for understanding their stability and reactivity (Szterner, Amaral, Morais, D. R. D. Silva, & A. Silva, 2016).

  • Biological Properties and Immune Responses : Studies on 5-substituted 2-amino-4,6-dichloropyrimidines show that irrespective of the substituent at position 5, these compounds inhibit immune-activated nitric oxide production. This indicates potential therapeutic applications in immune-related disorders (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková, & Zídek, 2014).

  • Electronic and Photophysical Properties : Research on compounds like 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, used in organic light-emitting diodes (OLEDs), contributes to understanding electronic transport layers and efficiency improvement in OLEDs (Bae, Baek, & Park, 2021).

Safety and Hazards

The safety information for 4,6-Difluoro-5-methylpyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4,6-difluoro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZSGSZCDMMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663978
Record name 4,6-Difluoro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18260-64-5
Record name 4,6-Difluoro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.